(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
The compound “(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a benzothiazole-derived molecule featuring a unique structural architecture. Its core consists of a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a 3-ethyl and 6-methoxy group, coupled to a benzamide moiety modified with a (2-methylpiperidin-1-yl)sulfonyl substituent. The (Z)-stereochemistry further adds complexity to its conformational behavior .
Properties
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-25-20-13-10-18(30-3)15-21(20)31-23(25)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-5-7-16(26)2/h8-13,15-16H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELNUHHNKRFBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the ethyl and methoxy groups.
The next step involves the formation of the ylidene linkage, which can be accomplished by reacting the benzothiazole derivative with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The final step is the coupling of the sulfonylated benzothiazole with 2-methylpiperidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the sulfonyl group in the structure may enhance these antimicrobial effects by increasing solubility and bioavailability.
Anticancer Potential
Compounds containing benzo[d]thiazole structures have been studied for their anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis. The specific compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
The sulfonamide group is often associated with anti-inflammatory properties. Studies on related compounds suggest that they can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of thiazole compounds against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity, suggesting that similar modifications could be explored for (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide .
- Anticancer Research : In vitro studies have demonstrated that benzo[d]thiazole derivatives can inhibit the growth of cancer cell lines. For example, a derivative was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Inflammation Models : Experimental models have shown that thiazole derivatives can reduce markers of inflammation in vivo, indicating their potential use in treating inflammatory diseases .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Effective against E. coli, S. aureus |
| Anticancer | Benzo[d]thiazole analogs | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Sulfonamide compounds | Reduces inflammation markers in vivo |
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria, leading to cell death. In cancer research, the compound is thought to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs with Benzo[d]thiazol-2(3H)-ylidene Cores
Several compounds share the benzo[d]thiazol-2(3H)-ylidene backbone but differ in substituents and appended functional groups:
Key Observations :
- Piperidine Substitution : The 2-methylpiperidinyl sulfonyl group in the target compound vs. 4-methylpiperidinyl in ’s analog could influence conformational flexibility. The 2-methyl group may sterically hinder rotation, affecting target engagement .
- Functional Group Diversity: Compounds like I5 and I6 () incorporate cationic quinolinium rings, suggesting applications in antimicrobial or photodynamic therapy, contrasting with the target’s neutral benzamide-sulfonyl motif .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The ethyl and methoxy groups on the target compound likely increase logP compared to ’s 2-methoxyethyl and methylsulfonyl substituents, which introduce polarity.
- Solubility : The sulfonyl-piperidine moiety in both the target and ’s compound may enhance aqueous solubility relative to I5 and I6, which bear bulky cationic groups .
- Metabolic Stability : The methoxy group in the target compound may resist oxidative metabolism better than methylsulfonyl (), which could undergo phase II conjugation .
Biological Activity
(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential biological activities that are currently under investigation. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of a sulfonamide group enhances its interaction with biological targets.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₀N₂O₃S
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing biochemical pathways related to disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The benzothiazole moiety is often linked to antibacterial and antifungal activities.
| Study | Activity | Findings |
|---|---|---|
| Antibacterial | Showed significant inhibition against Gram-positive bacteria. | |
| Antifungal | Effective against several fungal strains, demonstrating broad-spectrum activity. |
Anticancer Properties
The compound is being explored for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various pathways.
| Study | Cancer Type | Mechanism |
|---|---|---|
| Breast Cancer | Induces cell cycle arrest and apoptosis via mitochondrial pathway. | |
| Lung Cancer | Inhibits proliferation by targeting specific signaling pathways (e.g., PI3K/Akt). |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related thiazole compounds, revealing that modifications in the benzothiazole structure can significantly enhance activity against resistant bacterial strains.
- Case Study on Cancer Cell Lines : Research involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for drug development.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | Moderate | Antimicrobial |
| Compound B | High | Anticancer |
| Compound C | Low | No significant activity |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling of benzo[d]thiazole precursors with sulfonyl-substituted benzamides under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Stereochemical control : Use of Z-selective catalysts or temperature modulation (e.g., 0–5°C for imine formation) to stabilize the ylidene configuration .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
- Analytical validation : NMR (¹H/¹³C) for structural confirmation, HPLC (C18 column, acetonitrile/water gradient) for purity (>95%) .
Q. How do substituents like the 2-methylpiperidin-1-ylsulfonyl group influence the compound’s physicochemical properties and bioactivity?
- Physicochemical impact : The sulfonyl group enhances solubility in polar solvents (e.g., DMSO) and stabilizes interactions with hydrophobic enzyme pockets via van der Waals forces .
- Bioactivity : The 2-methylpiperidine moiety may improve blood-brain barrier permeability, as seen in analogs with similar sulfonamide groups .
- Experimental validation : LogP measurements (e.g., shake-flask method) and molecular docking against targets like kinases or GPCRs .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Primary methods :
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) to confirm methoxy (δ 3.8–4.0 ppm) and ethyl groups (δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~500–550 g/mol) and fragmentation patterns .
- Supplementary methods : FT-IR for functional group identification (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy :
- Substituent variation : Synthesize analogs with modified piperidine (e.g., 2-ethyl instead of 2-methyl) or methoxy groups (e.g., ethoxy) to assess potency shifts .
- Biological assays : IC50 determination in enzyme inhibition assays (e.g., kinase profiling) or cytotoxicity screens (e.g., MTT assay in cancer cell lines) .
- Statistical analysis : Multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. How can contradictory bioactivity data across similar compounds be resolved?
- Case example : If a methylsulfonyl analog shows higher antimicrobial activity but lower anticancer potency compared to the parent compound:
- Hypothesis testing : Evaluate selectivity via off-target profiling (e.g., CYP450 inhibition) .
- Solubility studies : Measure kinetic solubility in PBS (pH 7.4) to rule out bioavailability artifacts .
- Advanced tools : Molecular dynamics simulations to compare binding modes in different targets .
Q. What experimental and computational approaches are recommended to validate the compound’s mechanism of action?
- In vitro :
- Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity .
- Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers) .
- In silico :
- Docking : AutoDock Vina with crystal structures of suspected targets (e.g., EGFR kinase) .
- ADMET prediction : SwissADME for permeability, toxicity, and metabolic stability .
Q. How can synthetic routes be optimized to improve yield and scalability for preclinical studies?
- Process chemistry :
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps .
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfonation) to enhance reproducibility .
- Scale-up challenges : Replace hazardous solvents (e.g., DCM with ethyl acetate) and optimize crystallization conditions .
Q. What strategies are effective for identifying the compound’s primary biological targets?
- Chemoproteomics :
- Photoaffinity labeling : Incorporate a diazirine moiety into the structure for crosslinking with target proteins .
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads for LC-MS/MS identification .
- Phenotypic screening : Zebrafish models or 3D tumor spheroids to observe phenotypic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
